

# Application Notes and Protocols: Isolation and Characterization of Stachartin B

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Compound of Interest		
Compound Name:	Stachartin B	
Cat. No.:	B1163458	Get Quote

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#### Introduction

**Stachartin B** is a naturally occurring phenylspirodrimane-type meroterpenoid. To date, the total synthesis of **Stachartin B** has not been reported in the scientific literature. Therefore, this document focuses on the isolation of **Stachartin B** from its natural source, the fungus Stachybotrys chartarum, its structure elucidation, and the biological activities of closely related analogs. The protocols and data presented herein are compiled from published research and are intended to serve as a guide for researchers interested in this class of compounds.

## Isolation of Stachartin B from Stachybotrys chartarum

**Stachartin B** is a secondary metabolite produced by the fungus Stachybotrys chartarum. The following is a representative protocol for the isolation and purification of **Stachartin B** based on established methods for phenylspirodrimanes from this fungal species.

1.1. Fungal Cultivation and Fermentation

#### Materials:

Strain: Stachybotrys chartarum (e.g., associated with tin mine tailings)



- Culture medium: Potato Dextrose Agar (PDA) for initial cultivation.
- Fermentation medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.
- Erlenmeyer flasks or bioreactor.
- Incubator/shaker.

#### Protocol:

- Inoculate S. chartarum onto PDA plates and incubate at 25-28 °C for 7-10 days to obtain a mature mycelial culture.
- Aseptically transfer small agar plugs of the mycelium into Erlenmeyer flasks containing the liquid fermentation medium.
- Incubate the liquid cultures at 25-28 °C on a rotary shaker at 150-180 rpm for 21-28 days.
- 1.2. Extraction and Fractionation

#### Materials:

- Fermentation broth from the previous step.
- Ethyl acetate (EtOAc).
- Methanol (MeOH).
- Silica gel for column chromatography.
- Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol).
- Rotary evaporator.

#### Protocol:

Separate the mycelium from the culture broth by filtration.



- Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.
- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Subject the crude extract to silica gel column chromatography.
- Elute the column with a stepwise gradient of n-hexane/ethyl acetate followed by ethyl acetate/methanol to yield several fractions.
- Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

#### 1.3. Purification of Stachartin B

#### Materials:

- Fractions containing **Stachartin B** from the previous step.
- · Sephadex LH-20.
- High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative).
- Reversed-phase C18 column.
- Solvents for HPLC (e.g., methanol, acetonitrile, water).

#### Protocol:

- Further purify the fractions containing **Stachartin B** using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.
- Perform final purification by preparative or semi-preparative reversed-phase HPLC using a C18 column with a suitable gradient of methanol/water or acetonitrile/water as the mobile phase.



 Collect the peak corresponding to Stachartin B and evaporate the solvent to obtain the pure compound.

### **Data Presentation**

#### 2.1. Physicochemical and Spectroscopic Data of Stachartin B

Property	Data
Molecular Formula	C27H36O5
Molecular Weight	444.57 g/mol
Appearance	White amorphous powder
¹H NMR (CDCl₃)	Characteristic signals for drimane and phenyl moieties
<sup>13</sup> C NMR (CDCl₃)	Characteristic signals for drimane and phenyl moieties
High-Resolution MS	m/z [M+H]+ consistent with the molecular formula

Note: Detailed NMR assignments are found in the primary literature.

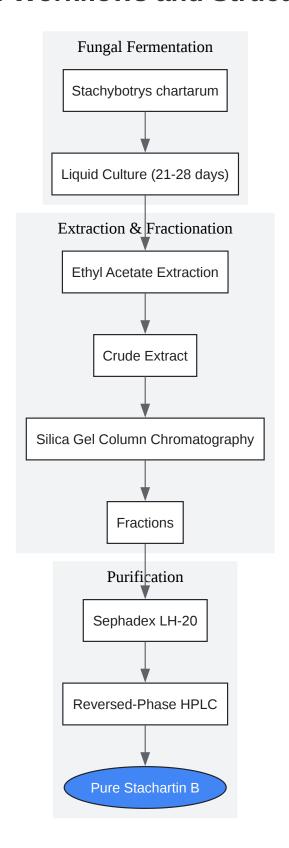
### **Experimental Protocols**

#### 3.1. General Experimental Procedures

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer at a specified frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are reported in ppm relative to the solvent signal.
- Mass Spectrometry: High-resolution mass spectra are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI).
- Chromatography: Column chromatography is performed using silica gel (200-300 mesh).
  TLC is carried out on pre-coated silica gel GF254 plates. HPLC is performed on a system equipped with a UV detector.



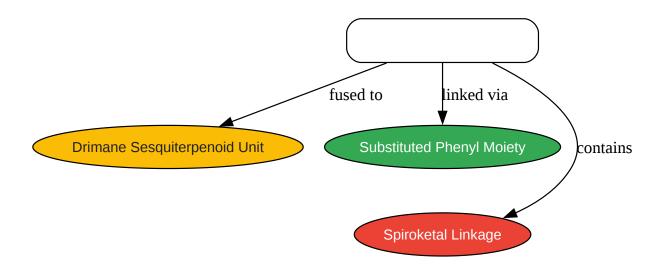
## **Visualization of Workflows and Structures**



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Caption: Workflow for the isolation and purification of **Stachartin B**.



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